Cas no 61014-91-3 (Ethyl 4-isopropylpiperazine-1-carboxylate)

Ethyl 4-isopropylpiperazine-1-carboxylate is a piperazine derivative with a carboxylate ester functional group, offering versatility as an intermediate in organic synthesis and pharmaceutical applications. Its structure, featuring an isopropyl substituent at the 4-position, enhances steric and electronic properties, making it valuable for modifying reactivity in medicinal chemistry. The ethyl ester group provides stability while allowing further functionalization under mild conditions. This compound is particularly useful in the development of bioactive molecules, including potential CNS agents, due to its balanced lipophilicity and hydrogen-bonding capacity. High purity grades ensure consistent performance in research and industrial processes.
Ethyl 4-isopropylpiperazine-1-carboxylate structure
61014-91-3 structure
Product name:Ethyl 4-isopropylpiperazine-1-carboxylate
CAS No:61014-91-3
MF:C10H20N2O2
Molecular Weight:200.278
CID:90091
PubChem ID:116096

Ethyl 4-isopropylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-isopropylpiperazine-1-carboxylate
    • ethyl 4-propan-2-ylpiperazine-1-carboxylate
    • 1-Ethoxycarbonyl-4-isopropylpiperazin
    • 4-Isopropyl-piperazin-1-carbonsaeure-aethylester
    • 4-isopropyl-piperazine-1-carboxylic acid ethyl ester
    • ethyl 4-(1-methylethyl)-1-piperazinecarboxylate
    • Ethyl 4-(1-methylethyl)-1-piperazinylcarboxylate
    • ETHYL 4-(1-METHYLETHYL)PIPERAZINE-1-CARBOXYLATE
    • ethyl 4-(propan-2-yl)piperazine-1-carboxylate
    • ETHYL4-ISOPROPYLPIPERAZINE-1-CARBOXYLATE
    • HRMZRPQIFGCXML-UHFFFAOYSA-N
    • SCHEMBL681679
    • AKOS005216174
    • CS-0454146
    • 61014-91-3
    • ethyl 4-isopropyl-1-piperazinecarboxylate
    • DTXSID90276176
    • G68302
    • MDL: MFCD08064222
    • インチ: InChI=1S/C10H20N2O2/c1-4-14-10(13)12-7-5-11(6-8-12)9(2)3/h9H,4-8H2,1-3H3
    • InChIKey: HRMZRPQIFGCXML-UHFFFAOYSA-N
    • SMILES: CCOC(=O)N1CCN(CC1)C(C)C

計算された属性

  • 精确分子量: 200.15200
  • 同位素质量: 200.152
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 187
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.8A^2
  • 互变异构体数量: 何もない
  • Surface Charge: 0
  • XLogP3: 1.1

じっけんとくせい

  • Color/Form: 未確定
  • 密度みつど: 1.028
  • Boiling Point: 128-130°C 14mm
  • フラッシュポイント: 128-130°C/14mm
  • Refractive Index: 1.4680
  • PSA: 32.78000
  • LogP: 1.04470

Ethyl 4-isopropylpiperazine-1-carboxylate Security Information

Ethyl 4-isopropylpiperazine-1-carboxylate 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Ethyl 4-isopropylpiperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P003QPD-100mg
Ethyl 4-isopropylpiperazine-1-carboxylate
61014-91-3 95%
100mg
$26.00 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1524813-5g
Ethyl 4-isopropylpiperazine-1-carboxylate
61014-91-3 98%
5g
¥2478.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1524813-1g
Ethyl 4-isopropylpiperazine-1-carboxylate
61014-91-3 98%
1g
¥885.00 2024-05-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B25341-1g
Ethyl 4-isopropylpiperazine-1-carboxylate, 98%
61014-91-3 98%
1g
¥1171.00 2023-03-16
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B25341-5g
Ethyl 4-isopropylpiperazine-1-carboxylate, 98%
61014-91-3 98%
5g
¥4718.00 2023-03-16
SHENG KE LU SI SHENG WU JI SHU
sc-279114-1g
Ethyl 4-isopropylpiperazine-1-carboxylate,
61014-91-3
1g
¥1053.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1524813-250mg
Ethyl 4-isopropylpiperazine-1-carboxylate
61014-91-3 98%
250mg
¥286.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1524813-100mg
Ethyl 4-isopropylpiperazine-1-carboxylate
61014-91-3 98%
100mg
¥202.00 2024-05-07
1PlusChem
1P003QPD-250mg
Ethyl 4-isopropylpiperazine-1-carboxylate
61014-91-3 95%
250mg
$44.00 2024-04-22
SHENG KE LU SI SHENG WU JI SHU
sc-279114-1 g
Ethyl 4-isopropylpiperazine-1-carboxylate,
61014-91-3
1g
¥1,053.00 2023-07-11

Ethyl 4-isopropylpiperazine-1-carboxylate 関連文献

Ethyl 4-isopropylpiperazine-1-carboxylateに関する追加情報

Ethyl 4-isopropylpiperazine-1-carboxylate (CAS No. 61014-91-3): A Comprehensive Overview

Ethyl 4-isopropylpiperazine-1-carboxylate, a compound with the chemical formula C11H19NO2 and CAS number 61014-91-3, is a significant intermediate in pharmaceutical synthesis. This compound has garnered attention in the scientific community due to its versatile applications in the development of various therapeutic agents. The structure of Ethyl 4-isopropylpiperazine-1-carboxylate features a piperazine ring substituted with an isopropyl group at the 4-position and a carboxylate ester at the 1-position, making it a valuable building block for medicinal chemistry.

The piperazine moiety is a well-known pharmacophore in drug design, contributing to the biological activity of numerous drugs. Its presence in Ethyl 4-isopropylpiperazine-1-carboxylate enhances its potential as a precursor for drugs targeting neurological and cardiovascular disorders. Recent studies have highlighted the importance of piperazine derivatives in the development of antipsychotic and antidepressant medications, where modifications at the 4-position can significantly influence pharmacological properties.

The ester functionality in Ethyl 4-isopropylpiperazine-1-carboxylate not only contributes to its solubility but also provides a site for further chemical modifications. This makes it an attractive intermediate for synthesizing more complex molecules with tailored biological activities. The compound's stability under various reaction conditions further enhances its utility in synthetic chemistry.

In the realm of drug discovery, Ethyl 4-isopropylpiperazine-1-carboxylate has been explored as a precursor for novel therapeutic agents. For instance, researchers have investigated its potential in developing treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's. The isopropyl group at the 4-position of the piperazine ring plays a crucial role in modulating receptor binding affinity, which is essential for achieving desired therapeutic effects.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like Ethyl 4-isopropylpiperazine-1-carboxylate for drug-like properties. Virtual screening techniques have been employed to identify potential hits that can be further optimized into lead compounds. These methods leverage large databases of chemical structures and biological activity data to predict the efficacy of Ethyl 4-isopropylpiperazine-1-carboxylate derivatives.

The synthesis of Ethyl 4-isopropylpiperazine-1-carboxylate typically involves multi-step organic reactions, starting from readily available precursors. The process often includes alkylation of piperazine followed by esterification to introduce the ethoxycarbonyl group. Optimizing reaction conditions to maximize yield and purity is crucial for industrial-scale production. Advances in catalytic methods have improved the efficiency and sustainability of these synthetic routes.

The pharmacokinetic properties of Ethyl 4-isopropylpiperazine-1-carboxylate derivatives are also subjects of extensive research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is essential for developing safe and effective drugs. Preclinical studies have provided valuable insights into the metabolic pathways involving Ethyl 4-isopropylpiperazine-1-carboxylate, which inform drug design and formulation strategies.

In conclusion, Ethyl 4-isopropilppiperazine-1-carboxyllate (CAS No. 61014-91-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile intermediate for developing novel therapeutic agents targeting various diseases. Continued research into its applications and synthetic methodologies will undoubtedly yield further breakthroughs in drug discovery and development.

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